4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate
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Overview
Description
4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles and cosmetics. The compound is characterized by its azo groups, which are responsible for its color properties, and its sulfonate group, which enhances its solubility in water .
Preparation Methods
The synthesis of 4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate typically involves the diazotization of an aromatic amine followed by azo coupling with a naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions
Common reagents used in these reactions include strong acids for diazotization, reducing agents like sodium dithionite for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Industry: Widely used as a dye in textiles, cosmetics, and food products.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This allows the compound to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The sulfonate group enhances its solubility, making it easier to incorporate into various formulations . In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and structure .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
- Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate
- 1-[(3,4-dimethylphenyl)diazenyl]naphthalen-2-ol
- 3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile
Compared to these compounds, 4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate is unique due to its additional sulfonate group, which enhances its solubility and makes it more versatile for various applications.
Properties
Molecular Formula |
C22H15N4O4S2- |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O4S2/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)31)24-23-15-6-9-17(10-7-15)32(28,29)30/h1-13,27,31H,(H,28,29,30)/p-1 |
InChI Key |
DGPOZPKBEHBFCG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S)O |
Origin of Product |
United States |
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